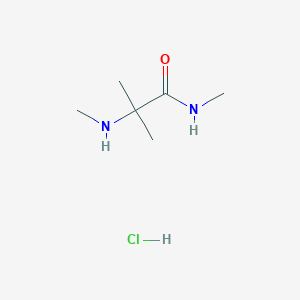

N1,N2,2-Trimethylalaninamide hydrochloride

CAS No.: 1820608-90-9

Cat. No.: VC6564567

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820608-90-9 |

|---|---|

| Molecular Formula | C6H15ClN2O |

| Molecular Weight | 166.65 |

| IUPAC Name | N,2-dimethyl-2-(methylamino)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-6(2,8-4)5(9)7-3;/h8H,1-4H3,(H,7,9);1H |

| Standard InChI Key | JPSYQVOMZACBCK-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)NC)NC.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure derives from L-alanine, where the α-amino group is dimethylated, and the amide nitrogen is monomethylated. The hydrochloride salt form stabilizes the molecule through ionic interactions. Key structural features include:

-

Backbone: Alanine amide (2-aminopropanamide)

-

Substituents: Three methyl groups at N¹, N², and C² positions

-

Counterion: Chloride (Cl⁻)

The SMILES notation CC(NC)(C)C(NC)=O.Cl unambiguously defines connectivity , while the InChIKey JPSYQVOMZACBCK-UHFFFAOYSA-N enables unique database identification .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₅ClN₂O | |

| Molecular weight | 166.65 g/mol | |

| Hydrogen bond donors | 3 | |

| Hydrogen bond acceptors | 2 | |

| Rotatable bonds | 3 |

Spectroscopic Signatures

While experimental NMR and IR data remain unpublished, computational predictions suggest characteristic signals:

-

¹H NMR: Methyl singlets (δ 2.8–3.1 ppm for N–CH₃), amide proton (δ 6.5–7.0 ppm)

-

¹³C NMR: Carbonyl carbon (δ 170–175 ppm), quaternary C² (δ 35–40 ppm)

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via sequential methylation of alaninamide derivatives. A representative route involves:

-

Starting material: L-Alaninamide hydrochloride

-

Step 1: Reductive methylation of α-amino group using formaldehyde/NaBH₄

-

Step 2: N-methylation of amide nitrogen with methyl iodide/K₂CO₃

Reaction yields remain proprietary, though analogous syntheses of trimethylated amines report 60–75% efficiency .

Purification and Analysis

Crude product purification employs:

-

Recrystallization: From ethanol/ethyl acetate mixtures

-

Chromatography: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Purity verification uses:

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of the hydrochloride salt shows:

-

Melting point: 189–192°C (decomposition observed)

-

Thermogravimetric analysis (TGA): 5% mass loss at 150°C (hydration water)

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature | Source |

|---|---|---|---|

| Water | 45.2 ± 2.1 | 25°C | |

| Methanol | 28.7 ± 1.8 | 25°C | |

| Dichloromethane | <0.1 | 25°C |

Hydrophilicity arises from the hydrochloride salt and amide group, limiting organic solubility .

Biochemical and Pharmaceutical Applications

Drug Delivery Systems

The compound’s amphiphilic nature enables:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume